![molecular formula C20H15NO4 B12410464 hMAO-B-IN-3](/img/structure/B12410464.png)
hMAO-B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
hMAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Efficacy and Selectivity
Research indicates that hMAO-B-IN-3 exhibits strong inhibitory effects on MAO-B with an IC50 value significantly lower than many existing treatments. For instance, studies have shown that this compound has an IC50 value around 1.672 μM, indicating potent activity compared to traditional MAO-B inhibitors like pargyline (IC50 = 0.14 μM) but with a higher selectivity index (SI) .
Neuroprotective Effects
In addition to its inhibitory effects on MAO-B, this compound has been shown to exert neuroprotective effects in vitro. For example, it significantly decreased cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like rotenone . This suggests that this compound may not only prevent neurotransmitter degradation but also protect neuronal health.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Parkinson’s Disease Models : In rodent models of Parkinson's disease, treatment with this compound led to improved motor function and increased dopamine levels in the striatum, demonstrating its potential as a therapeutic agent .
- Alzheimer’s Disease : Research indicates that this compound may help mitigate cognitive decline associated with Alzheimer's by enhancing dopaminergic signaling pathways .
- Dual Targeting : Some studies have explored modifications to this compound to enhance its affinity for other receptors, such as histamine H3 receptors, potentially allowing for dual-target therapies that could address multiple aspects of neurodegenerative diseases .
Mechanism of Action
hMAO-B-IN-3 exerts its effects by inhibiting the activity of human monoamine oxidase B (hMAO-B). This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . By inhibiting hMAO-B, this compound increases the levels of dopamine and other neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound interacts with active site residues such as Tyr60, Ile198, and Ile199, which are critical for its inhibitory activity .
Comparison with Similar Compounds
hMAO-B-IN-3 is compared with other similar compounds, such as:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective effects.
Isoliquiritigenin: A potent human monoamine oxidase inhibitor that modulates dopamine receptors.
This compound is unique due to its favorable agent-like properties and broad safety window, making it a suitable candidate for lead optimization and the development of multitarget-directed ligands .
Biological Activity
Human monoamine oxidase B (hMAO-B) is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, which is significant in neurological conditions like Parkinson's disease. Inhibitors of hMAO-B are of particular interest for their potential therapeutic applications. One such compound, hMAO-B-IN-3 , has been studied for its biological activity and efficacy as an hMAO-B inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
This compound functions by inhibiting the hMAO-B enzyme, which is responsible for the oxidative deamination of neurotransmitters. The inhibition of this enzyme leads to increased levels of dopamine and other monoamines in the brain, which can alleviate symptoms associated with neurodegenerative diseases. The selectivity of this compound for the hMAO-B isoform over hMAO-A is crucial for minimizing side effects associated with broader MAO inhibition.
In Vitro Studies
A series of studies have evaluated the inhibitory potency of this compound against hMAO-B. The following table summarizes key findings from various research articles:
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity. The lower the IC50, the more potent the inhibitor.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and the active site of hMAO-B. These studies suggest that specific structural features of this compound contribute to its high binding affinity and selectivity for hMAO-B. The binding interactions involve hydrophobic and hydrogen bonding interactions that stabilize the inhibitor within the active site.
Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against dopaminergic neuron degeneration. Mice treated with this compound showed reduced immobility times in forced swimming tests, indicating improved mood and reduced depressive-like behavior associated with neurodegeneration.
Clinical Implications
The potential clinical implications of this compound are significant, particularly for patients with Parkinson's disease. By selectively inhibiting hMAO-B, this compound may help manage symptoms more effectively than non-selective MAO inhibitors.
Properties
Molecular Formula |
C20H15NO4 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+ |
InChI Key |
CLKKKMAMQMSUHK-AQHRCUNFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.